![molecular formula C18H22N2O4S B5187970 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that was first synthesized in 1991. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. NS-398 has been extensively studied for its potential use in the treatment of various inflammatory conditions, including arthritis, cancer, and neurodegenerative diseases.
Mecanismo De Acción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide selectively inhibits COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-tumor effects, both in vitro and in vivo, through its ability to inhibit COX-2. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide has several advantages as a tool for scientific research. It is a selective inhibitor of COX-2, which allows researchers to study the specific role of COX-2 in various biological processes. It is also a well-characterized compound that has been extensively studied, and is commercially available from multiple sources.
However, there are also some limitations to the use of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds that inhibit COX-2. In addition, its selectivity for COX-2 may not be absolute, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of interest is the study of the effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide in combination with other drugs, particularly in the context of cancer treatment. Finally, there is ongoing research on the role of COX-2 in various biological processes, and N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide will likely continue to be an important tool for studying this enzyme.
Métodos De Síntesis
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with ethyl 4-phenoxybutanoate in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromoethylamine hydrobromide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide has been widely used in scientific research as a tool to study the role of COX-2 in various biological processes. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects, and has been studied in the context of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c19-25(22,23)17-10-8-15(9-11-17)12-13-20-18(21)7-4-14-24-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-14H2,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEIFGRXUVWDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

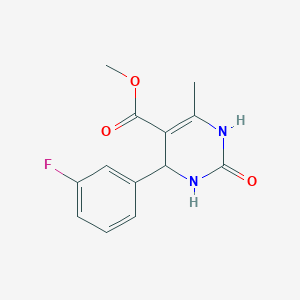
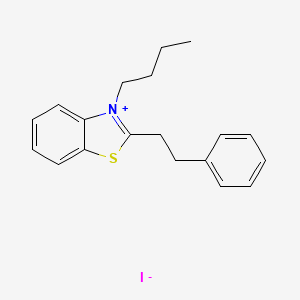
![4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5187895.png)
![ethyl 6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5187902.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5187903.png)
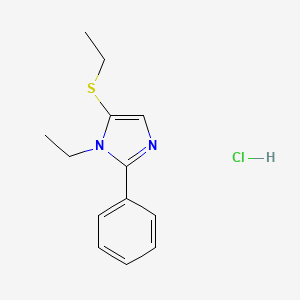
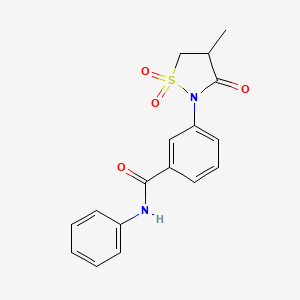
![2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5187927.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(trans-4-hydroxycyclohexyl)amino]nicotinamide](/img/structure/B5187936.png)
![2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5187943.png)
![1-[1-methyl-4-(2-methylphenoxy)pentyl]piperidine oxalate](/img/structure/B5187960.png)
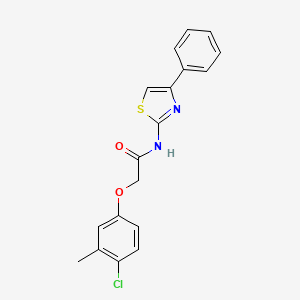
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)
![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)